molecular formula C12H14ClN3O2 B14739586 2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol CAS No. 5429-58-3

2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol

Cat. No.: B14739586
CAS No.: 5429-58-3
M. Wt: 267.71 g/mol
InChI Key: BSWUYGFESHTCCI-UHFFFAOYSA-N
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Description

2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol is a chemical compound with the molecular formula C11H14ClN3O2. It is known for its unique structure, which includes a quinazoline ring substituted with a chlorine atom at the 7th position and an ethoxyethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol typically involves the reaction of 7-chloroquinazoline with 2-aminoethoxyethanol. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol. The process may require heating to facilitate the reaction and achieve a higher yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. This may involve the use of advanced reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct chemical and biological properties .

Scientific Research Applications

2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol involves its interaction with specific molecular targets. The quinazoline ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol is unique due to its specific combination of the quinazoline ring and ethoxyethanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

5429-58-3

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

2-[2-[(7-chloroquinazolin-4-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C12H14ClN3O2/c13-9-1-2-10-11(7-9)15-8-16-12(10)14-3-5-18-6-4-17/h1-2,7-8,17H,3-6H2,(H,14,15,16)

InChI Key

BSWUYGFESHTCCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NCCOCCO

Origin of Product

United States

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